molecular formula C15H10F3N3O3 B1417729 3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-90-3

3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No. B1417729
M. Wt: 337.25 g/mol
InChI Key: WWTCMGDCTJCXFK-UHFFFAOYSA-N
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Description

3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one (TFO) is a new synthetic organic compound with a wide range of applications in scientific research. It is a member of the oxadiazole family, which includes compounds with a range of biological activities. TFO has been studied for its potential to act as an inhibitor of several enzymes and to affect the activity of proteins in the cell. This compound has been used in a variety of laboratory settings for its ability to affect biochemical and physiological processes.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with 1,2,4-oxadiazole rings, similar to the one , have been synthesized and evaluated for their antimicrobial activities. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and assessed their antimicrobial effectiveness. The study revealed that most synthesized compounds exhibited good to moderate activity, indicating the potential of such compounds in developing antibacterial drugs (Bayrak et al., 2009).

Antitumor Activity

Maftei et al. (2016) explored the design and antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. Their research showed promising in vitro anti-cancer activity for certain compounds, highlighting the therapeutic potential of 1,2,4-oxadiazole derivatives in cancer treatment (Maftei et al., 2016).

Heterocyclic Derivatives Synthesis

The creation of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings has been another area of focus. El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives, contributing to the diversity of compounds available for further biological and chemical studies (El‐Sayed et al., 2008).

Apoptosis Inducers and Anticancer Agents

Zhang et al. (2005) identified 1,2,4-oxadiazole derivatives as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. This discovery underlines the potential of such compounds in cancer therapy, providing a pathway for the development of new anticancer agents (Zhang et al., 2005).

Electron-Transporting Materials for OLEDs

In the field of materials science, 1,3,4-oxadiazole derivatives have been utilized as electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs). Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives that exhibited high electron mobility, significantly enhancing the efficiency and reducing the driving voltages of OLEDs (Shih et al., 2015).

properties

IUPAC Name

3-[4-[[2-(trifluoromethyl)phenyl]methoxy]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3/c16-15(17,18)11-4-2-1-3-9(11)8-23-10-5-6-19-12(7-10)13-20-14(22)24-21-13/h1-7H,8H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTCMGDCTJCXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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